2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941981-19-7
VCID: VC4933717
InChI: InChI=1S/C22H23FN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-12,19-20,25H,2,13-14H2,1H3,(H,24,28)
SMILES: CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C22H19FN4O3
Molecular Weight: 406.417

2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide

CAS No.: 941981-19-7

Cat. No.: VC4933717

Molecular Formula: C22H19FN4O3

Molecular Weight: 406.417

* For research use only. Not for human or veterinary use.

2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide - 941981-19-7

Specification

CAS No. 941981-19-7
Molecular Formula C22H19FN4O3
Molecular Weight 406.417
IUPAC Name 2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H23FN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-12,19-20,25H,2,13-14H2,1H3,(H,24,28)
Standard InChI Key TUMXMGGHVPKGKY-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide, reflects its intricate architecture. Its molecular formula, C₂₂H₁₉FN₄O₃, corresponds to a molecular weight of 406.417 g/mol. Key structural components include:

  • A pyrazolo[1,5-a]pyrazine bicyclic core, which provides a rigid scaffold for intermolecular interactions.

  • A 4-ethoxyphenyl substituent at position 2, contributing electron-donating effects via the ethoxy group.

  • A 4-oxo group at position 4, enhancing hydrogen-bonding capacity.

  • An N-(4-fluorophenyl)acetamide side chain, introducing fluorophilic and hydrogen-bonding motifs .

The SMILES notation, CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC=C(C=C4)F, underscores the spatial arrangement of these groups, which is critical for target engagement.

Spectroscopic Characterization

While experimental spectral data for this specific compound remain unpublished, analogous pyrazolo[1,5-a]pyrazine derivatives exhibit distinct NMR and MS profiles. For example:

  • ¹H NMR: Pyrazolo[1,5-a]pyrazine protons typically resonate at δ 7.5–8.5 ppm for aromatic signals, with acetamide NH protons appearing near δ 10.5 ppm.

  • MS: Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 407.4 for C₂₂H₁₉FN₄O₃).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined in Figure 1 (hypothetical pathway inferred from analogs ):

  • Core Construction: Condensation of 5-aminopyrazole with diethyl malonate under basic conditions forms the pyrazolo[1,5-a]pyrazine core.

  • Functionalization:

    • Chlorination at position 4 using POCl₃.

    • Nucleophilic substitution with 4-ethoxyphenyl boronic acid via Suzuki coupling.

    • Acetamide incorporation via EDC/HOBt-mediated coupling of acetic acid with 4-fluoroaniline .

Table 1: Comparative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Core formationEtOH, NaOEt, 130°C, 18 h74–94
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°C65–85
Amide couplingEDC, HOBt, DCM, rt70–90

Purification and Analytical Challenges

Purification often requires column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol. Impurities arise from regioisomeric byproducts during cyclization, necessitating rigorous HPLC monitoring .

Biological Activity and Mechanism

CompoundTargetIC₅₀ (nM)Selectivity
Target compoundPI3Kδ (pred.)N/AHigh (pred.)
CPL302253 PI3Kδ2.8>100-fold
IdelalisibPI3Kδ2.5Moderate

Anti-inflammatory and Anticancer Activity

While direct evidence is limited, derivatives with benzodioxole or fluorophenyl motifs exhibit:

  • Anti-inflammatory effects: COX-2 inhibition (IC₅₀ ~50 nM in analogs).

  • Antiproliferative activity: GI₅₀ values of 1–10 µM in breast cancer cell lines (MCF-7, MDA-MB-231) .

Pharmacological and Toxicological Considerations

ADMET Profiles

Predicted properties (via SwissADME ):

  • Solubility: Log S = -4.2 (poor aqueous solubility).

  • Permeability: Caco-2 Papp = 12 × 10⁻⁶ cm/s (moderate).

  • CYP inhibition: Moderate inhibitor of CYP3A4 (risk of drug interactions).

Toxicity Risks

  • hERG binding: Predicted IC₅₀ = 2.1 µM (potential cardiotoxicity) .

  • Ames test: Negative in analogs, suggesting low mutagenic risk .

Future Directions and Challenges

Structural Optimization

  • Bioavailability enhancement: PEGylation or prodrug strategies to improve solubility.

  • Selectivity modulation: Substituent engineering to reduce off-target effects (e.g., replacing ethoxy with sulfonamide ).

Clinical Translation

  • Preclinical studies: In vivo efficacy and toxicity profiling in murine inflammation/cancer models.

  • Formulation development: Nanoparticle encapsulation to overcome pharmacokinetic limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator